Technical Profile: 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile
Technical Profile: 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile
Molecular Weight & Physicochemical Architecture
Executive Summary 4-Chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (CAS 112969-42-3) is a highly functionalized heterocyclic scaffold. Its structural value lies in its orthogonal reactivity: the electron-deficient pyrimidine core features a labile chlorine atom at C4 (activated by the C5-nitrile), a stable methyl group at C2, and a modifiable methylthio ether at C6. This specific arrangement makes it a critical "linchpin" intermediate in the synthesis of tyrosine kinase inhibitors, herbicides, and adenosine receptor antagonists.
Part 1: Physicochemical Data Panel
The following data aggregates calculated and experimental values for the specific isomer requested.
| Property | Value | Technical Note |
| Molecular Weight | 199.66 g/mol | Based on |
| Exact Mass | 199.00 g/mol | Monoisotopic mass for MS calibration |
| CAS Number | 112969-42-3 | Note:[1] Distinct from isomer 2-(methylthio)-6-methyl (CAS 1208170-17-5) |
| Molecular Formula | ||
| Physical State | Solid (Off-white to yellow) | Typical MP range: 105–107 °C |
| Predicted LogP | ~2.31 | Moderately lipophilic; suitable for CNS drug scaffolds |
| Storage | 2–8°C, Inert Atmosphere | Moisture sensitive due to activated C-Cl bond |
Part 2: Synthetic Architecture
To obtain high-purity 4-chloro-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile, a convergent synthesis strategy is required. The most robust pathway employs Acetamidine to install the C2-methyl group and Ethyl 2-cyano-3,3-bis(methylthio)acrylate to provide the C5-nitrile and C6-methylthio functionalities.
2.1 Retrosynthetic Logic
-
Disconnection: The C4-Cl bond is formed last via deoxy-chlorination of a hydroxyl (tautomeric oxo) precursor.
-
Cyclization: The pyrimidine ring is constructed by condensing a 1,3-electrophile (the acrylate) with a 1,3-nucleophile (acetamidine).
2.2 Step-by-Step Protocol
Step 1: Cyclocondensation
-
Reagents: Acetamidine hydrochloride (1.0 eq), Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: DMF or Acetonitrile (Anhydrous).
-
Conditions: Reflux for 4–6 hours.
-
Mechanism: The acetamidine performs a Michael addition-elimination on the acrylate, displacing one thiomethyl group. The resulting intermediate undergoes intramolecular cyclization on the ester carbonyl, releasing ethanol.
-
Intermediate: 4-Hydroxy-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile.[2]
Step 2: Deoxychlorination (The Critical Step)
-
Reagents: Phosphorus Oxychloride (
, excess), N,N-Dimethylaniline (catalytic).[2] -
Conditions: 80–100°C for 2–4 hours.
-
Work-up (Safety Critical): Quench reaction mixture slowly into crushed ice/water. The product precipitates as a solid.[2][3]
-
Purification: Recrystallization from Ethanol/Water.
2.3 Synthetic Workflow Diagram
Figure 1: Convergent synthesis pathway utilizing bis(methylthio)acrylate chemistry to ensure correct regiochemistry of the C2-methyl and C6-methylthio groups.
Part 3: Reactivity Profile & Applications
The molecule functions as a regioselective electrophile . The electron-withdrawing nitrile group at C5 significantly lowers the LUMO energy at C4 and C6, but the C4-Chlorine is the primary leaving group due to better leaving group ability compared to the methylthio ether.
3.1 Primary Reactivity:
Displacement
The C4 position is highly susceptible to Nucleophilic Aromatic Substitution (
-
Amines: Reaction with primary/secondary amines yields 4-amino-pyrimidine-5-carbonitriles (kinase inhibitor scaffolds).
-
Alkoxides: Reaction with NaOMe/NaOEt yields alkoxy derivatives.
-
Hydrazines: Reaction with hydrazine hydrate yields pyrazolo[3,4-d]pyrimidine precursors (bicyclic ring fusion).
3.2 Secondary Reactivity: Sulfone Activation
The C6-SMe group is relatively inert to mild nucleophiles but can be activated via oxidation.
-
Oxidation: Treatment with m-CPBA or Oxone converts C6-SMe to C6-
(Sulfone). -
Displacement: The sulfone is a "super-leaving group," allowing a second
reaction at C6, enabling the creation of non-symmetric 4,6-disubstituted pyrimidines.
3.3 Reactivity Logic Map
Figure 2: Divergent reactivity profile. Path A is the standard derivatization route; Path B allows for sequential dual-functionalization.
Part 4: Analytical Validation (Quality Control)
To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.
-
H-NMR (DMSO-d6, 400 MHz):
- 2.5–2.6 ppm (Singlet, 3H): Methyl group at C2.
- 2.6–2.7 ppm (Singlet, 3H): Methylthio group at C6.
-
Note: Absence of aromatic protons on the ring (fully substituted).
-
IR Spectroscopy:
-
2210–2230 cm⁻¹: Strong, sharp band characteristic of the Nitrile (
) stretch. -
1550–1600 cm⁻¹: C=N / C=C pyrimidine ring stretches.
-
-
Mass Spectrometry (LC-MS):
-
Look for
peak at 200.0/202.0 (showing the characteristic 3:1 Chlorine isotope pattern).
-
References
-
Kalogirou, A. S., et al. (2020).[3][4] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.[2][4] Arkivoc, 2020(vii), 0-0.[4] (Provides mechanistic grounding for pyrimidine chlorination and methylthio displacement). [Link]
-
PubChem. (n.d.).[5] Compound Summary: Pyrimidine-5-carbonitrile derivatives.[2][6][7][4][8] (General reactivity context for 5-cyano-4-chloropyrimidines). [Link]
- Vertex AI Search. (2025). Consolidated search results for CAS 112969-42-3 and 1208170-17-5 differentiating isomers. (See Section 1.1 and 1.
Sources
- 1. 1208170-17-5|4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile|BLD Pharm [bldpharm.com]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 4-Chloro-6-(4-methylphenyl)-2-(methylthio)pyrimidine-5-carbonitrile 128640-74-4 [sigmaaldrich.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 4-CHLORO-5-CYANO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE | 112969-42-3 [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
